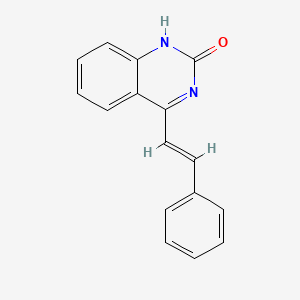

(E)-4-Styrylquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

4-[(E)-2-phenylethenyl]-1H-quinazolin-2-one |

InChI |

InChI=1S/C16H12N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |

InChI Key |

UHMKDTNXMRGQEA-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=O)NC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of E 4 Styrylquinazolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of (E)-4-Styrylquinazolin-2(1H)-one and for unambiguously establishing the stereochemistry of the styryl double bond.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The key diagnostic feature for confirming the (E)-isomerism of the styryl group is the coupling constant (J-value) between the two vinylic protons. For a trans configuration, this coupling constant is typically large, in the range of 11-18 Hz. nih.gov

The spectrum is expected to show distinct signals for the vinylic protons, the aromatic protons on both the quinazolinone and phenyl rings, and the N-H proton of the lactam. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). oregonstate.edu The N-H proton of the quinazolinone ring is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. mdpi.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Vinylic-CH= | ~7.0 - 8.0 | Doublet | ~12-18 | A large coupling constant confirms the (E)-trans stereochemistry. nih.gov |

| =CH-Ar | ~7.0 - 8.0 | Doublet | ||

| Aromatic-H (Quinazolinone & Phenyl) | ~7.2 - 8.5 | Multiplet | - | Signals for the eight aromatic protons would appear in this region. oregonstate.edu |

| N-H | ~8.0 - 12.0 | Broad Singlet | - | Chemical shift is dependent on solvent and concentration; proton is exchangeable with D₂O. mdpi.com |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. In a proton-decoupled spectrum, each unique carbon atom in this compound would appear as a single line.

The carbonyl carbon (C=O) of the quinazolinone ring is the most deshielded, expected to resonate at approximately 160-165 ppm. rsc.orgresearchgate.net The various sp²-hybridized carbons of the aromatic rings and the vinylic group would appear over a broad range from approximately 115 to 150 ppm. oregonstate.edupressbooks.pub Quaternary carbons, those without attached protons, generally show weaker signals. pressbooks.pubyoutube.com

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Amide) | 160 - 165 | The carbonyl carbon is typically the most downfield signal in the quinazolinone core. researchgate.net |

| Aromatic/Vinylic Quaternary Carbons (C, C=C) | 135 - 150 | Includes the carbon at the fusion of the two rings and the point of attachment of the styryl group. Signal intensity is often weak. libretexts.org |

| Aromatic/Vinylic Carbons (CH, CH=CH) | 115 - 135 | Includes the eight CH carbons of the aromatic rings and the two vinylic CH carbons. oregonstate.edu |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands. A crucial, sharp peak around 960-980 cm⁻¹ would correspond to the out-of-plane C-H bend of the (E)-vinylic protons, providing strong evidence for the trans configuration. masterorganicchemistry.com Other significant absorptions include the N-H stretch, the C=O stretch of the amide, and various C=C and C-H stretches of the aromatic and vinylic systems. scielo.br

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3100 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| C=O (Amide) | Stretch | 1690 - 1660 | Strong, Sharp |

| Aromatic/Vinylic C=C | Stretch | 1620 - 1450 | Medium-Strong |

| (E)-Vinylic C-H | Out-of-plane bend | 980 - 960 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The nominal molecular weight is 248.28 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 248. The fragmentation pattern would provide structural information. Plausible fragmentation pathways include the cleavage of the quinazolinone ring system, as seen in the parent 4(1H)-quinazolinone which shows major fragments at m/z 119 and 92, and loss of the styryl substituent. nist.gov

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 248 | [M]⁺˙ | Molecular ion peak corresponding to C₁₆H₁₂N₂O. |

| 247 | [M-H]⁺ | Loss of a hydrogen radical. |

| 145 | [M - C₈H₇]⁺ | Loss of the styryl radical (C₆H₅-CH=CH•). |

| 119 | [C₇H₅NO]⁺˙ | Fragment corresponding to the benzopyrimidine core after cleavage. nist.gov |

| 103 | [C₈H₇]⁺ | Fragment corresponding to the styryl cation. |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugation in this compound, spanning the quinazolinone and styryl moieties, is expected to give rise to strong absorption bands in the UV region, likely corresponding to π→π* transitions. researchgate.net Based on related styryl-substituted heterocycles, significant absorption maxima (λ_max) are predicted to occur in the 300-400 nm range. researchgate.netresearchgate.net

Many extended styryl systems are known to be fluorescent. Upon excitation at its absorption maximum, the compound may exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The emission properties would be sensitive to the solvent polarity. researchgate.net

| Property | Expected Value/Range | Notes |

|---|---|---|

| Absorption Maximum (λ_max) | ~320 - 380 nm | Corresponds to π→π* electronic transitions in the conjugated system. researchgate.net |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | Typical for highly conjugated systems. |

| Emission Maximum (λ_em) | >380 nm | Expected to be fluorescent, with emission at a longer wavelength than absorption. |

| Stokes Shift | Variable | The difference in nm between λ_max and λ_em. |

Single-Crystal X-ray Diffraction for Unambiguous Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the double bond and the planarity of the aromatic rings. scielo.br Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonds formed by the amide N-H donor and C=O acceptor, as well as potential π-π stacking interactions between the aromatic systems. scholaris.cajyu.fi

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Provides the precise position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Confirms the molecular geometry and connectivity. |

| Torsion Angles | Confirms the (E)-stereochemistry of the double bond and the relative orientation of the rings. |

| Intermolecular Interactions | Identifies hydrogen bonding and π-π stacking, which govern the supramolecular architecture. jyu.fi |

Chemical Reactivity and Mechanistic Studies of E 4 Styrylquinazolin 2 1h One Derivatives

Electrophilic and Nucleophilic Reaction Pathways on the Quinazolinone Core

The quinazolinone core of (E)-4-styrylquinazolin-2(1H)-one derivatives presents several sites for both electrophilic and nucleophilic reactions. The nitrogen atoms within the heterocyclic system, particularly at positions N1 and N3, are nucleophilic and can be targeted for alkylation or acylation to introduce a variety of substituents. For example, the N1-H can be deprotonated by a suitable base, and the resulting anion can react with electrophiles like alkyl halides or acyl chlorides.

The carbonyl group at the C2 position is an electrophilic center, susceptible to attack by nucleophiles. The aromatic ring of the quinazolinone scaffold can undergo electrophilic substitution reactions, such as nitration or halogenation, with the regioselectivity being influenced by the existing substituents on the ring.

Reactivity of the (E)-Styryl Olefinic Bond (e.g., Oxidation, Addition Reactions)

The exocyclic olefinic bond of the (E)-styryl group is a key site for functionalization. This double bond can undergo a range of chemical transformations, including oxidation and various addition reactions.

Oxidation: The styryl double bond can be oxidatively cleaved using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate. This cleavage would typically yield a carboxylic acid at the C4 position of the quinazolinone ring and a substituted benzaldehyde, depending on the substitution pattern of the styryl moiety.

Addition Reactions: The olefinic bond is reactive towards electrophilic addition. For instance, it can be dihydroxylated using osmium tetroxide or through epoxidation followed by hydrolysis to yield the corresponding diol. Halogenation with reagents like bromine (Br₂) results in the formation of a dibromo adduct across the double bond. Furthermore, the double bond can be hydrogenated under catalytic conditions (e.g., using H₂ gas and a palladium catalyst) to produce the saturated 4-phenethylquinazolin-2(1H)-one derivative.

Palladium-Catalyzed Derivatization Strategies (e.g., Suzuki-Miyaura Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the derivatization of the this compound framework. To employ these methods, a leaving group, such as a halide (e.g., Br, I) or a triflate, is typically installed on either the quinazolinone core or the styryl group.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used strategy. For example, a bromo-substituted this compound can be reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This allows for the introduction of diverse aromatic systems, which is a valuable strategy for exploring structure-activity relationships. Research has demonstrated the utility of palladium catalysis for modifying the quinazolinone scaffold, for instance, by coupling 4-chloro-2(1H)-quinazolinone with different boronic acids to create a library of 4-substituted derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | Halo-quinazolinone, Boronic Acid | Palladium Catalyst, Base | Aryl-substituted quinazolinone |

Organocatalytic Transformations (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can mediate a variety of chemical transformations. While specific applications of NHC catalysis directly on the this compound scaffold are an emerging area of research, the potential for such reactions is significant.

For instance, NHCs could potentially catalyze reactions involving the functional groups of the quinazolinone derivative. The unique reactivity modes of NHCs, such as umpolung (polarity inversion), could enable novel synthetic pathways for the derivatization of these compounds.

Mechanistic Investigations of Novel Reaction Pathways and Intermediates

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and discovering new transformations. Mechanistic investigations of reactions involving this compound derivatives would likely employ a combination of experimental and computational methods.

Experimental techniques such as in-situ NMR spectroscopy and mass spectrometry can be used to detect and characterize transient intermediates. Isotope labeling studies can provide insights into bond-forming and bond-breaking steps. Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

Transformation into Related Heterocyclic Systems

The this compound framework can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The inherent reactivity of the quinazolinone core and the styryl moiety can be harnessed to construct new rings.

For example, the lactam functionality within the quinazolinone ring can be manipulated. The carbonyl group at C2 and the adjacent N1-H group can participate in condensation reactions with bifunctional reagents to form fused polycyclic systems. The styryl double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, leading to the creation of novel and structurally diverse heterocyclic architectures.

Computational and Theoretical Investigations of E 4 Styrylquinazolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. These methods have been applied to quinazolinone derivatives to elucidate their fundamental chemical characteristics.

The electronic properties of a molecule are crucial determinants of its reactivity and biological activity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electrophilicity index.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. edu.krdschrodinger.com A smaller gap generally suggests higher reactivity, as less energy is required for electronic excitation. edu.krdwikipedia.org For instance, a study on quinazolinone Schiff base derivatives calculated HOMO and LUMO energies to determine their energy gaps, which in turn correlate with their cytotoxic activities. researchgate.net The reactivity of a molecule can often be gauged by this energy difference. wuxibiology.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide further insights into a molecule's behavior in chemical reactions. These parameters are calculated from the HOMO and LUMO energies and help to quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. researchgate.net

Table 1: Key Electronic Properties and Their Significance

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. edu.krd |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. edu.krd |

| HOMO-LUMO Energy Gap | ΔE | Characterizes molecular stability and reactivity. edu.krd |

| Ionization Potential | IP | The minimum energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is added. |

| Electronegativity | χ | Measures the ability of an atom to attract a bonding pair of electrons. edu.krd |

| Chemical Hardness | η | Measures resistance to deformation or change. researchgate.net |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. researchgate.net |

This table provides a general overview of electronic properties and their importance. Specific values for (E)-4-Styrylquinazolin-2(1H)-one would require dedicated computational studies.

Quantum chemical calculations can predict various spectroscopic data, including vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational model and confirm the molecular structure. For example, time-dependent DFT (TD-DFT) calculations are used to predict the maximum absorption wavelengths (λmax) in UV-Vis spectra. researchgate.net Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects in the computational model.

Machine learning models are also being developed to predict UV-Vis spectra features of organic compounds, which can help in identifying photoreactive molecules. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For quinazolinone derivatives, these studies often involve building 3D models of the compounds and examining their conformational preferences and interactions with their biological targets.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other and the key interactions that are maintained throughout the simulation.

In Silico Predictions of Chemical Reactivity and Stability

The electronic parameters derived from quantum chemical calculations, particularly the HOMO-LUMO energy gap, are direct predictors of chemical reactivity and stability. wikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap suggests that the molecule is more polarizable and reactive. edu.krdwikipedia.org

The distribution of the HOMO and LUMO orbitals across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack, respectively. This information is valuable for predicting the outcomes of chemical reactions and understanding the metabolic fate of the compound.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of quinazolinone derivatives. By systematically modifying the structure of the parent compound in silico and calculating the resulting changes in electronic properties and binding affinities, researchers can identify the key structural features required for biological activity.

For example, studies on related quinazolinone compounds have shown that the nature and position of substituents on the quinazolinone core and the styryl moiety can significantly influence their cytotoxic effects. nih.govnih.gov Computational SAR studies can help to rationalize these observations and guide the design of new analogs with improved potency and selectivity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is widely used to understand the binding modes of quinazolinone derivatives and to identify the specific amino acid residues involved in the interaction.

For instance, docking studies of various quinazolinone derivatives have revealed their interactions with the active sites of enzymes like tubulin and poly (ADP-ribose) polymerase 10 (PARP10). nih.govnih.gov These studies often highlight the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions in stabilizing the ligand-receptor complex. nih.gov The docking score, an estimation of the binding affinity, is often used to rank different compounds and prioritize them for further experimental testing. researchgate.net

Mechanistic Insights into the Biological Activities of E 4 Styrylquinazolin 2 1h One Derivatives

Enzyme Inhibition Mechanisms

(E)-4-Styrylquinazolin-2(1H)-one and its analogs have been shown to inhibit a range of enzymes implicated in various diseases, including cancer and glaucoma. The following subsections detail the mechanisms of inhibition for several key enzyme targets.

Inhibition of Kinases (e.g., FLT3, HSP90)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the quinazolinone scaffold have demonstrated significant inhibitory activity against several kinases, including FMS-like tyrosine kinase 3 (FLT3) and Heat Shock Protein 90 (HSP90).

FLT3 Inhibition: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov Targeting these mutations has become a key therapeutic strategy. nih.gov Certain quinazolinone derivatives have been developed as potent FLT3 inhibitors. nih.govnih.gov For instance, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives have been shown to overcome resistance to existing FLT3 inhibitors. nih.gov These compounds effectively inhibit the phosphorylation of FLT3 and its downstream signaling proteins, leading to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells. nih.gov

HSP90 Inhibition: HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, including several oncoproteins like FLT3. mdpi.com Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. mdpi.com The HSP90 inhibitor 17-AAG has been shown to inhibit the growth of AML cells that are resistant to FLT3 inhibitors. mdpi.com The mechanism involves the inhibitor binding to HSP90, which disrupts the HSP90-FLT3 complex. This leads to a reduction in FLT3 phosphorylation and its subsequent degradation. mdpi.com Studies have shown a synergistic inhibitory effect on cell proliferation when HSP90 inhibitors are combined with FLT3 kinase inhibitors in leukemia cells with FLT3 mutations. researchgate.net

Multi-Kinase Inhibition: Some novel 2-sulfanylquinazolin-4(3H)-one derivatives have been synthesized and evaluated as multi-kinase inhibitors. mdpi.com These compounds have shown cytotoxic activities against various human cancer cell lines by targeting protein kinases such as EGFR, VEGFR2, HER2, and CDK2. mdpi.com For example, lapatinib, a quinazoline-based dual inhibitor of HER2 and EGFR, and vandetanib, a potent inhibitor of VEGFR and EGFR, are approved for the treatment of breast and thyroid cancer, respectively. mdpi.com

Modulation of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. chemrxiv.org Agents that interfere with tubulin polymerization are potent anticancer drugs. Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. chemrxiv.orgnih.govnih.govrsc.org

These compounds often act by binding to the colchicine-binding site on β-tubulin. nih.govrsc.org This binding event disrupts the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov For example, derivatives of 2-styrylquinazolin-4(3H)-one (SQZ) were found to be potent inhibitors of tubulin polymerization. nih.gov Initial studies suggested a novel binding site, but further investigation revealed that these compounds competitively inhibit colchicine (B1669291) binding with very rapid association and dissociation kinetics. nih.gov The rapid kinetics initially masked the competitive nature of the inhibition. nih.gov

A notable example is 6-methyl-2-styrylquinazolin-4(3H)-one (NSC 379310), which demonstrated rapid binding to tubulin, approximately three times faster than another well-characterized colchicine site agent. nih.gov Other 4(1H)-quinolone derivatives have also been shown to overcome acquired resistance to other anti-microtubule agents by targeting the colchicine site. nih.gov

| Compound | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| This compound Derivatives | Inhibition of tubulin polymerization | Antimitotic activity | nih.gov |

| 6-methyl-2-styrylquinazolin-4(3H)-one (NSC 379310) | Competitive inhibition of colchicine binding to tubulin | Rapid binding and dissociation from tubulin | nih.gov |

| Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712) | Binds to the colchicine-binding pocket of β-tubulin | Inhibits microtubule assembly, induces mitotic arrest and apoptosis | nih.gov |

| 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones | Binds to the colchicine site of tubulin | Decreases microtubule growth rate, arrests cancer cell division | chemrxiv.orgrsc.org |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications, particularly in the treatment of glaucoma. frontiersin.orgresearchgate.netfoxchase.org

Several quinazolinone derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IV, and hCA IX. frontiersin.orgnih.govnih.gov While some derivatives show weak inhibition of hCA I and II, they can be potent inhibitors of the tumor-associated hCA IX. nih.govnih.gov For instance, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were found to be more selective for hCA IX, with inhibition constants (KIs) in the nanomolar range, while showing no inhibition against hCA IV. nih.govnih.gov

The mechanism of inhibition for these compounds is not yet fully elucidated, but it is believed that the quinazolinone scaffold can be modified to achieve isoform selectivity. nih.govnih.gov Kinetic studies of some quinazolinone derivatives have revealed a competitive mode of inhibition against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase II. researchgate.net

| Compound Series | Inhibited Isoforms | Potency (KI range) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6–2785.6 nM | Not fully elucidated | nih.govnih.gov |

| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA-II, hCA-IX, CA-XII | 0.25–52.9 nM | Competitive | frontiersin.org |

| Quinazolinone derivatives (4a-p) | bCA-II, hCA-II | IC50: 8.9–67.3 µM (bCA-II), 14.0–59.6 µM (hCA-II) | Competitive (for compound 4d) | researchgate.net |

Efflux Pump Inhibition

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance (MDR). nih.govfrontiersin.org Inhibiting these pumps, using molecules known as efflux pump inhibitors (EPIs), can restore the efficacy of antibiotics. nih.govfrontiersin.org

Quinoline (B57606) and its derivatives have been identified as promising scaffolds for the development of EPIs. nih.gov The mechanisms of efflux pump inhibition can vary. Some EPIs act by competing with the antibiotic for the same binding site on the pump. nih.gov Others may bind to a different site, causing a conformational change that reduces the pump's affinity for its substrates (non-competitive inhibition). nih.gov Another approach involves disrupting the energy source of the pump, such as the proton motive force, which can be a more universal mechanism as many pumps rely on it. nih.gov

Derivatives of 2-phenyl-4(1H)-quinolone and 2-phenyl-4-hydroxyquinoline have been reported as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov Arylpiperidine derivatives have also been shown to enhance the activity of antibiotics in E. coli by inhibiting efflux pumps. nih.gov

Cathepsin Inhibition

Cathepsins are a group of proteases that play crucial roles in various physiological and pathological processes, including cancer progression and inflammation. nih.gov Cysteine cathepsins, in particular, have become important targets for drug design. nih.gov

A series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines have been synthesized and evaluated as inhibitors of mammalian hepatic cysteine proteases, namely Cathepsins B, H, and L. nih.gov One of the most potent compounds in this series, (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinazoline, exhibited very strong inhibition with Ki values in the nanomolar and even picomolar range for these cathepsins. nih.gov In silico docking studies have been used to investigate the binding of these quinazoline (B50416) derivatives to the active sites of Cathepsins B, H, and L. nih.gov

Antimicrobial Activity Mechanisms

Quinazolinone and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. nih.govbiomedpharmajournal.orgmdpi.comresearchgate.netresearchgate.net The mechanisms underlying these activities are often multifaceted and can depend on the specific substitutions on the quinazolinone core.

One of the key mechanisms is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, recombination, and repair. mdpi.com By targeting this enzyme, quinazolinone derivatives can effectively halt bacterial proliferation. For example, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been shown to target DNA gyrase in E. coli. mdpi.com

The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the quinazolinone ring system. For instance, in a series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones, derivatives with methoxy (B1213986) and methyl substitutions on the phenyl ring showed enhanced antibacterial activity. nih.gov Similarly, for other series, the presence of specific groups like N-hexyl on an isatin-quinazoline derivative or particular substitutions on a 2-thioxoquinazolin-4(3H)-one scaffold have been linked to potent and broad-spectrum antimicrobial effects. nih.govresearchgate.net

| Compound Series | Target Organisms | Proposed Mechanism | Reference |

|---|---|---|---|

| Quinazolin-4(3H)one derivatives with hydrazone and pyrazole scaffolds | Gram-positive and Gram-negative bacteria, fungi | Inhibition of DNA gyrase | mdpi.com |

| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones | Bacteria | Structure-dependent, enhanced by methoxy and methyl substitutions | nih.gov |

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Broad-spectrum bacteria and fungi | Thioureide and carbohydrazide (B1668358) moieties contribute to activity | researchgate.net |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria, fungi | Structure-dependent | researchgate.net |

Antibacterial Actions and Targets

This compound derivatives exhibit a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanisms of action are multifaceted, often involving the disruption of essential bacterial processes.

One of the key targets for quinazolinone derivatives is DNA gyrase and topoisomerase IV . nih.gov These enzymes are crucial for bacterial DNA replication, supercoiling, and chromosome segregation. nih.gov By inhibiting these topoisomerases, the compounds interfere with DNA synthesis, ultimately leading to bacterial cell death. This mechanism is analogous to that of fluoroquinolone antibiotics. nih.gov

Another important mechanism is the inhibition of penicillin-binding proteins (PBPs) , which are essential for the synthesis of the bacterial cell wall. nih.gov Some quinazolinone derivatives can act as non-β-lactam inhibitors of PBPs, and may even work in synergy with traditional β-lactam antibiotics. nih.gov

Furthermore, some derivatives can damage bacterial cell membranes . The lipophilic nature of certain quinazolinone compounds allows them to penetrate the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity. nih.gov This damage can facilitate the entry of the compound into the cell, allowing it to reach intracellular targets like DNA. mdpi.com

Some quinazolinone derivatives have also been found to inhibit other crucial bacterial enzymes such as dihydrofolate reductase and tyrosyl-tRNA synthetase . nih.gov The inhibition of these enzymes disrupts the synthesis of essential molecules like nucleic acids and proteins.

Finally, some quinazolinone derivatives can act as efflux pump inhibitors . nih.gov Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, actively transporting drugs out of the cell. By inhibiting these pumps, the derivatives can increase the intracellular concentration of antibacterial agents, enhancing their efficacy. nih.gov

Table 1: Summary of Antibacterial Actions of this compound Derivatives

| Mechanism of Action | Target Enzyme/Process | Bacterial Species Affected |

|---|---|---|

| Inhibition of DNA Synthesis | DNA Gyrase, Topoisomerase IV | Gram-positive and Gram-negative bacteria |

| Inhibition of Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Gram-positive bacteria, including MRSA |

| Cell Membrane Damage | Bacterial Cell Membrane | Gram-positive and Gram-negative bacteria |

| Inhibition of Protein Synthesis | Tyrosyl-tRNA Synthetase | General antibacterial activity |

| Inhibition of Folic Acid Synthesis | Dihydrofolate Reductase | General antibacterial activity |

| Efflux Pump Inhibition | NorA, ABC, AcrABZ-TolC pumps | Multidrug-resistant bacteria |

Antifungal Actions and Targets

The antifungal activity of this compound derivatives is primarily linked to the disruption of the fungal cell membrane, a structure vital for fungal survival. patsnap.com A key target in this process is the ergosterol (B1671047) biosynthesis pathway . patsnap.commdpi.com Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. patsnap.commdpi.com

Several enzymes in the ergosterol biosynthesis pathway are targeted by these derivatives. One of the most prominent is lanosterol 14α-demethylase , an enzyme also targeted by azole antifungals. nih.govpatsnap.com Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane structure and function, ultimately leading to cell lysis. patsnap.com Other enzymes in the pathway, such as squalene epoxidase , Δ14-reductase , and Δ8,Δ7-isomerase , can also be inhibited by quinoline and quinazolinone-type compounds. patsnap.com

Beyond direct enzyme inhibition, some derivatives may also interfere with the transport of essential nutrients across the fungal membrane or disrupt the function of membrane-bound enzymes crucial for fungal growth. The ability of some quinoline derivatives to chelate metal ions has also been proposed as a potential mechanism of action. nih.gov

Furthermore, some quinazolinone derivatives exhibit anti-biofilm activity . acs.orgnih.gov Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal agents. By inhibiting biofilm formation, these compounds can render the fungi more susceptible to treatment. acs.orgnih.gov

Antimycobacterial Actions and Targets

Derivatives of this compound have shown promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A significant target for these compounds is penicillin-binding protein 1A (PonA1) , an enzyme involved in the synthesis of the mycobacterial cell wall. nih.gov Molecular modeling studies suggest that these derivatives can bind to an allosteric site on PonA1, leading to a non-β-lactam mechanism of inhibition. nih.gov

Another proposed mechanism of action involves the disruption of intracellular ATP homeostasis and induction of DNA damage . nih.gov One study on a quinazoline derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), demonstrated its ability to inhibit the growth of M. smegmatis and M. tuberculosis at low concentrations. nih.gov This inhibition was associated with a decrease in intracellular ATP levels and an increase in DNA damage, suggesting a multi-target effect. nih.gov

The development of novel antimycobacterial agents with unique mechanisms of action is crucial due to the rise of multidrug-resistant tuberculosis. nih.gov The ability of these quinazolinone derivatives to target different cellular pathways makes them attractive candidates for further development.

Anticancer Activity Mechanisms

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms that disrupt cancer cell growth and survival.

Inhibition of Cell Proliferation Pathways

A primary mechanism of the anticancer activity of these derivatives is the inhibition of cell proliferation . This is often achieved by inducing cell cycle arrest , a process that halts the progression of the cell cycle at specific checkpoints, preventing the replication of damaged cells. nih.govmdpi.com

Several studies have shown that these compounds can cause cell cycle arrest at different phases. For instance, some styrylquinazoline (B1260680) derivatives have been found to induce G0/G1 phase arrest , while others cause arrest in the G2/M phase . nih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For example, a reduction in the phosphorylation of the retinoblastoma protein (Rb) can contribute to cell cycle arrest. mdpi.com Proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair, is another factor that can be modulated by these compounds. mdpi.com

Furthermore, these derivatives can interfere with critical signaling pathways that drive cell proliferation. The NF-κB and MAPK signaling pathways , which are often dysregulated in cancer, can be modulated by these compounds, leading to an inhibition of tumor cell growth. frontiersin.org Some chalcone (B49325) derivatives, which share structural similarities, have been shown to suppress the phosphorylation of Akt, a key protein in a major cell survival pathway. mdpi.com

Induction of Apoptosis Pathways

In addition to inhibiting proliferation, this compound derivatives can induce apoptosis , or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for eliminating malignant cells.

The induction of apoptosis is often mediated through the intrinsic or mitochondrial pathway . nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govresearchgate.net Quinazolinone derivatives can shift the balance towards apoptosis by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and up-regulating the expression of pro-apoptotic proteins like Bax. nih.govnih.gov This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. researchgate.netfrontiersin.org

Specifically, the activation of caspase-9 , an initiator caspase in the intrinsic pathway, and caspase-3 , an executioner caspase, has been observed following treatment with these derivatives. nih.govnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been documented. mdpi.com

Specific Target Identification (e.g., DNA, enzymes, receptors)

Researchers have identified several specific molecular targets for this compound derivatives in cancer cells.

Kinases are a major class of targets. These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, and survival. Several styrylquinazoline derivatives have been identified as potent multi-kinase inhibitors . nih.govtandfonline.com They can inhibit the activity of various non-receptor tyrosine kinases, such as ABL, Src, Lck, and Fyn. nih.gov

The epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, is a particularly important target. nih.gov Some quinazolinone derivatives have been developed as allosteric EGFR inhibitors . nih.govnih.gov Unlike traditional ATP-competitive inhibitors, these compounds bind to a pocket adjacent to the ATP-binding site, offering a potential advantage in overcoming resistance mutations. nih.gov

DNA itself can also be a target for some quinazolinone derivatives. mdpi.com These compounds can interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and the activation of apoptotic pathways.

The ability of these compounds to interact with multiple targets contributes to their broad-spectrum anticancer activity and provides a basis for the development of more effective and selective cancer therapies.

Table 2: Summary of Anticancer Mechanisms of this compound Derivatives

| Mechanism | Specific Action | Key Molecular Targets |

|---|---|---|

| Inhibition of Cell Proliferation | Cell Cycle Arrest | p21, PCNA, Rb, Akt, NF-κB, MAPK |

| Induction of Apoptosis | Activation of Intrinsic Pathway | Bcl-2 family proteins (Bcl-2, Bax), Caspase-9, Caspase-3, PARP |

| Specific Target Inhibition | Enzyme and Receptor Inhibition | ABL, Src, Lck, Fyn, EGFR, DNA |

Neuroprotective Effects

Derivatives of the quinazolinone scaffold have demonstrated significant potential in the realm of neuroprotection, with research highlighting their efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are multifaceted, involving the inhibition of key enzymes, modulation of protein aggregation, and promotion of neuronal growth.

One prominent area of investigation involves the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A study on 2,3-dihydroquinazolin-4(1H)-one derivatives identified compounds with potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, a specific derivative, compound 5f , emerged as a potential lead with IC₅₀ values of 1.6 µM for AChE and 3.7 µM for BChE, comparable to the standard drug galantamine. nih.gov Computational docking studies further elucidated the binding modes of these compounds within the active sites of AChE and BChE, providing a molecular basis for their inhibitory action. nih.gov

Another critical mechanism is the selective inhibition of Histone Deacetylase 6 (HDAC6), an enzyme implicated in the pathology of Alzheimer's disease. nih.govbohrium.com Novel quinazolin-4-one derivatives bearing a hydroxamic acid moiety have been synthesized and identified as potent and selective HDAC6 inhibitors with IC₅₀ values in the nanomolar range. nih.govbohrium.com For example, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) is the most potent HDAC6 inhibitor identified in one study, with an IC₅₀ of 8 nM. nih.gov These compounds have been shown to induce neurite outgrowth and enhance synaptic activities in PC12 and SH-SY5Y neuronal cells without causing toxicity. nih.govbohrium.com Furthermore, potent HDAC6 inhibitors from this class were found to decrease the zinc-mediated aggregation of β-amyloid in vitro. nih.govbohrium.com

The inhibition of the Transient Receptor Potential Melastatin 2 (TRPM2) channel represents another avenue for neuroprotection. nih.govbohrium.com The TRPM2 channel, a Ca²⁺-permeable cation channel activated by reactive oxygen species (ROS), is linked to cell death and neurodegenerative diseases. nih.govbohrium.com Researchers have identified 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the TRPM2 channel. nih.govbohrium.com One such compound, D9 , exhibited an IC₅₀ of 3.7 µM against TRPM2, offering a potential therapeutic strategy for conditions associated with oxidative stress-induced neuronal damage. nih.govbohrium.com

Table 1: Neuroprotective Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Target | Activity | Neuroprotective Effect | Source |

|---|

Antioxidant Mechanisms (e.g., Radical Scavenging Pathways)

The antioxidant properties of quinazolinone derivatives are a significant aspect of their biological profile, contributing to their therapeutic potential. These compounds can counteract oxidative stress, which is implicated in numerous diseases, through various mechanisms. mdpi.comresearchgate.net

A primary antioxidant mechanism is radical scavenging. By synthesizing hybrid molecules that combine the quinazolin-4-one scaffold with phenolic moieties, researchers have developed potent antioxidant agents. mdpi.com The antioxidant potential of these derivatives has been evaluated through multiple assays that assess different mechanisms of action, including hydrogen atom transfer (HAT), the ability to donate electrons (probed by DPPH assay), and metal ion chelation. mdpi.com Notably, some of the synthesized compounds, particularly those with ortho-diphenolic substitutions, demonstrated stronger antioxidant effects than the well-known antioxidants ascorbic acid and Trolox. mdpi.com

Recent studies on new quinazolin-4(3H)-one derivatives incorporating an isoxazole (B147169) moiety have also confirmed significant radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net The body's natural antioxidant defense system is crucial for protecting against the harmful effects of reactive oxygen species (ROS), and excessive ROS levels are linked to diseases like Alzheimer's and cancer. researchgate.net The development of effective antioxidant agents based on the quinazolinone structure is therefore of great interest. researchgate.net

The inhibition of the TRPM2 channel, a sensor for reactive oxygen species (ROS), also represents an indirect antioxidant mechanism. nih.govbohrium.com By blocking this channel, 2,3-dihydroquinazolin-4(1H)-one derivatives can prevent the downstream cellular damage initiated by oxidative stress, such as unregulated Ca²⁺ influx and subsequent cell death. nih.govbohrium.com

Table 2: Antioxidant Evaluation of Quinazolin-4-one Derivatives

| Derivative Class | Assay/Mechanism | Key Findings | Source |

|---|---|---|---|

| Phenolic derivatives of Quinazolin-4(3H)-one | Hydrogen Atom Transfer, Electron Donation, Metal Chelation | Some ortho-diphenolic compounds showed stronger antioxidant effect than ascorbic acid and Trolox. | mdpi.com |

| Quinazolin-4(3H)-one with Isoxazole Moiety | DPPH Radical Scavenging | Synthesized compounds exhibited significant radical scavenging activity. | researchgate.net |

| 2,3-Dihydroquinazolin-4(1H)-one | TRPM2 Channel Inhibition | Inhibition of a key ROS sensor, preventing oxidative stress-induced cell death. | nih.govbohrium.com |

Elucidation of Interactions with Biological Macromolecules and Cellular Signaling Pathways

The diverse biological activities of this compound and its related derivatives stem from their specific interactions with a variety of biological macromolecules, which in turn modulate critical cellular signaling pathways.

Enzyme Inhibition: A significant number of quinazolinone derivatives function as enzyme inhibitors. As previously mentioned, they can inhibit acetylcholinesterase and butyrylcholinesterase, key enzymes in neurotransmission. nih.gov Molecular docking studies have provided insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme active sites that are responsible for this inhibition. nih.gov

Another well-documented target is Histone Deacetylase 6 (HDAC6). nih.govbohrium.com The interaction of quinazolin-4-one derivatives with HDAC6 is highly selective. nih.gov This inhibition leads to the hyperacetylation of α-tubulin, a non-histone protein substrate of HDAC6. nih.govbohrium.com Increased α-tubulin acetylation is associated with enhanced microtubule stability and improved axonal transport, providing a mechanistic link between HDAC6 inhibition and the observed neurite outgrowth and improved synaptic function. nih.govbohrium.com

Furthermore, quinazolin-4-one derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial in cell proliferation and survival pathways. nih.govmdpi.com Compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com EGFR and VEGFR-2 share similar downstream signal transduction pathways that regulate angiogenesis and tumor formation. nih.gov The binding of these derivatives to the kinase domain of the receptors blocks the ATP binding site, preventing autophosphorylation and the initiation of downstream signaling cascades that control cell growth, differentiation, and apoptosis. nih.gov

Ion Channel Modulation: Quinazolinone derivatives can directly interact with and modulate the function of ion channels. nih.govbohrium.com For example, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the TRPM2 ion channel. nih.govbohrium.com This channel is a non-selective cation channel, and its inhibition was confirmed using calcium imaging and electrophysiology techniques, which directly measure the consequences of the drug-channel interaction. nih.govbohrium.com

Modulation of Apoptotic Pathways: The interaction of quinazolinone derivatives with kinases like EGFR and VEGFR-2 ultimately influences cell fate by modulating apoptotic pathways. nih.govmdpi.com One study showed that a lead compound induced cell cycle arrest and apoptosis in cancer cells. mdpi.com This was achieved by altering the expression levels of key apoptosis-regulating proteins. The compound caused an upregulation in the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govmdpi.com The balance between these pro- and anti-apoptotic proteins is a critical determinant of cell survival or death. nih.gov

Table 3: Interactions of Quinazolinone Derivatives with Biological Macromolecules

| Macromolecule Target | Derivative Class | Consequence of Interaction | Cellular Pathway Affected | Source |

|---|---|---|---|---|

| HDAC6 | Quinazolin-4-one with hydroxamic acid | Inhibition of deacetylase activity | Increased α-tubulin acetylation, enhanced synaptic activity | nih.govbohrium.com |

| EGFR / VEGFR-2 | Quinazolin-4-one derivatives | Inhibition of kinase activity | Inhibition of cell proliferation, migration, and angiogenesis pathways | nih.govmdpi.com |

| TRPM2 Channel | 2,3-Dihydroquinazolin-4(1H)-one | Blockade of Ca²⁺ influx | Prevention of oxidative stress-induced cell death | nih.govbohrium.com |

| AChE / BChE | 2,3-Dihydroquinazolin-4(1H)-one | Inhibition of esterase activity | Modulation of cholinergic neurotransmission | nih.gov |

| Apoptotic Proteins (Bax, Bcl-2, Caspases) | 2-Sulfanylquinazolin-4(3H)-one derivatives | Upregulation of Bax, Caspase-3/9; Downregulation of Bcl-2 | Induction of apoptosis | nih.govmdpi.com |

Future Research Directions and Translational Perspectives for E 4 Styrylquinazolin 2 1h One Analogues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazolinone derivatives has traditionally involved multi-step procedures that can require harsh conditions, long reaction times, and the use of toxic or expensive catalysts. researchgate.net The future of synthesizing (E)-4-styrylquinazolin-2(1H)-one and its analogues hinges on the development of more efficient, cost-effective, and environmentally friendly methods.

Key advancements are being pursued in the following areas:

One-Pot, Multi-Component Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are highly efficient. A notable example is the one-pot condensation of isatoic anhydride, an amine, and an aldehyde to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. uobaghdad.edu.iq This approach simplifies the synthetic process, reduces waste, and often leads to high yields. uobaghdad.edu.iq

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times compared to conventional heating methods. researchgate.net For instance, a microwave-assisted coupling of 2-aminobenzamide (B116534) with an aldehyde in the presence of a catalyst like SnCl₂ provides a rapid route to the quinazolinone core, which can then be further modified. nih.gov

Solid-Phase Synthesis (SPS): Attaching the initial reactant to a solid resin support allows for the easy addition of subsequent building blocks and simplifies the purification process, as excess reagents and byproducts can be washed away. mdpi.com This "green chemistry" approach is being explored for creating combinatorial libraries of dihydroquinazoline-2(1H)-one derivatives for high-throughput screening. mdpi.com

Novel Catalytic Systems: Research into new catalysts, such as copper-mediated palladium catalysis, is opening up new pathways. These methods enable transformations that were previously difficult, such as the synthesis of N(3)-unsubstituted 2-(het)arylquinazolin-4(3H)-ones from 2-thioxo-2,3-dihydroquinazolin-4(1H)-one precursors. researchgate.net

The goal is to create a versatile synthetic toolbox that allows for the rapid and sustainable production of a diverse range of this compound analogues for further study.

Comprehensive Exploration of Structure-Activity-Mechanism Relationships (SAMR)

A thorough understanding of how the chemical structure of a molecule relates to its biological activity and mechanism of action is crucial for designing more effective therapeutic agents. For this compound analogues, this involves systematically modifying the quinazolinone core, the styryl substituent, and the linkage between them.

Recent studies have provided a strong foundation for future SAMR explorations. For example, research on 2-styrylquinazolin-4(3H)-ones as anticancer agents has shown that the position of substituents on the styryl ring significantly impacts their ability to inhibit tubulin polymerization. nih.govnih.gov

| Compound Analogue | Substitution Pattern | Observed Activity | Reference |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | ortho-methoxy on styryl ring | High cytotoxicity; potent tubulin polymerization inhibitor. | nih.govnih.gov |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one | meta-methoxy on styryl ring | Reduced cytotoxicity and tubulin inhibition compared to the ortho isomer. | nih.govnih.gov |

| 2-(4-methoxystyryl)quinazolin-4(3H)-one | para-methoxy on styryl ring | Least active of the methoxy (B1213986) series. | nih.govnih.gov |

| 2-(4-hydroxystyryl)quinazolin-4(3H)-one | para-hydroxy on styryl ring | Sub-micromolar cytotoxic potency. | nih.govnih.gov |

Future SAMR studies will need to expand on this by:

Synthesizing large, diverse libraries of analogues with variations at multiple positions.

Screening these libraries against a wide range of biological targets, including various cancer cell lines, bacteria, and viruses. nih.govnih.govnih.gov

Elucidating the precise molecular mechanism of action for the most potent compounds, moving beyond initial activity screening to detailed mechanistic studies. nih.gov

This comprehensive approach will generate predictive models that can guide the rational design of next-generation compounds with improved potency and selectivity.

Design of Advanced Chemical Probes for Biological Systems

Highly potent and selective this compound analogues are ideal candidates for development into advanced chemical probes. These probes are powerful tools used to study the function, location, and dynamics of specific biological targets (e.g., proteins) within living systems.

The development process involves taking a highly active analogue and modifying it to incorporate a reporter tag, such as:

A fluorescent group to allow for visualization of the target protein within cells using microscopy.

A biotin tag for affinity purification, enabling the isolation and identification of the target protein and its binding partners.

A photo-crosslinking group that, upon exposure to UV light, forms a permanent covalent bond with the target, allowing for its definitive identification.

Given that certain 2-styrylquinazolin-4(3H)-one derivatives show potent activity and are predicted to bind to the colchicine (B1669291) site on tubulin, they could be converted into chemical probes to investigate the intricate processes of microtubule formation and dynamics during cell division. nih.govnih.gov Similarly, quinazolinone-based antibacterials that bind to penicillin-binding proteins could be developed into probes to study bacterial cell wall synthesis. nih.gov

Investigation of Advanced Spectroscopic and Imaging Applications (e.g., Fluorescent Dyes)

The inherent structure of this compound, featuring a conjugated system that links the quinazolinone and styryl moieties, makes it a promising scaffold for fluorescent materials. researchgate.net The extended π-electron system allows for the absorption of light and subsequent emission at a longer wavelength (fluorescence).

Research has shown that trans-2-styryl-substituted quinazolin-4-ones are a promising class of fluorescent materials. researchgate.net The photophysical properties, such as absorption and emission wavelengths and fluorescence intensity, can be fine-tuned by altering the substituents on the molecule. researchgate.net

| Compound Analogue | Key Structural Feature | Absorption Max (nm) | Luminescence Max (nm) | Reference |

| trans-2-Styryl-3H-quinazolin-4-one | Unsubstituted at N3 | 340 | 410 | researchgate.net |

| trans-2-Styryl-3-phenylquinazolin-4-one | Phenyl group at N3 | 370 | 430 | researchgate.net |

| trans-2-Styryl-3-naphthylquinazolin-4-one | Naphthyl group at N3 | 395 | 455 | researchgate.net |

Future research in this area will focus on:

Tuning Emission Wavelengths: Systematically adding electron-donating or electron-withdrawing groups to the styryl and quinazolinone rings to shift the fluorescence emission across the visible spectrum (from blue to red). researchgate.net

Developing Biosensors: Designing analogues whose fluorescence properties change upon binding to a specific ion or molecule, enabling their use as sensors.

Bio-imaging: Creating derivatives that are cell-permeable and specifically accumulate in certain organelles (e.g., mitochondria or the nucleus), allowing for their use as fluorescent probes in live-cell imaging. The progress in creating new organic compounds is vital for their application in bio-imaging. mdpi.com

Theoretical Design and Prediction of Functionalized Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new compounds. By using theoretical methods, researchers can predict the properties of novel this compound derivatives before committing time and resources to their synthesis.

Future research will heavily rely on computational approaches such as:

Molecular Docking: Simulating how different analogues bind to the active site of a target protein. This was used to predict that 2-styrylquinazolin-4(3H)-ones interact with the colchicine binding pocket of tubulin, a finding that was later supported by experimental data. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity, allowing for the prediction of potency for newly designed compounds.

ADMET Prediction: In silico prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to identify candidates with good drug-like properties early in the design process, reducing late-stage failures. mdpi.com

Density Functional Theory (DFT): Performing quantum mechanical calculations to understand the electronic structure and stability of proposed molecules, which can help in predicting their reactivity and spectroscopic properties. mdpi.com

By integrating these theoretical predictions with practical synthetic efforts, the design-test-redesign cycle can be made significantly more efficient, leading to the faster development of functionalized this compound derivatives for a wide range of applications.

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Conditions | Reference |

|---|---|---|---|---|

| Conventional Reflux | 60–70 | 12–24 | Ethanol, 80°C | |

| Microwave-Assisted | 80–85 | 0.5 | 150 W, 100°C | |

| Catalytic (ZnCl₂) | 75–78 | 6 | Toluene, reflux |

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question

Structural validation relies on multi-spectroscopic techniques:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=C) .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 262.1 for C₁₆H₁₂N₂O) .

Methodological Tip : Use X-ray crystallography for unambiguous confirmation of stereochemistry .

How do structural modifications at specific positions of the quinazolinone core affect biological activity?

Advanced Research Question

Key modifications and their impacts:

- Position 2 (Styryl Group) :

- Position 4 (Ketone Group) :

Case Study : MHY2251, a 2,3-dihydroquinazolinone derivative, showed potent SIRT1 inhibition (IC₅₀ = 1.2 μM) due to a benzo[d][1,3]dioxole substituent enhancing binding affinity .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.

- Compound Purity : Trace solvents (e.g., DMSO) may interfere with bioassays.

Q. Resolution Methods :

Statistical Validation : Use ANOVA or t-tests to assess significance of activity differences .

Dose-Response Curves : Establish IC₅₀ values under standardized conditions .

Independent Replication : Cross-validate results in ≥3 independent labs .

Example : Conflicting reports on antimicrobial activity were resolved by standardizing broth microdilution assays (CLSI guidelines) .

What computational approaches predict interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : Predict binding modes with targets like SIRT1 or kinases. AutoDock Vina or Schrödinger Suite can simulate ligand-receptor interactions .

- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (e.g., using GROMACS) .

- QSAR Models : Relate substituent electronegativity or lipophilicity (logP) to activity trends .

Case Study : Docking studies revealed that this compound binds to SIRT1’s hydrophobic pocket via π-π stacking with Phe414 and H-bonding with Asn346 .

How can synthetic byproducts or isomers be minimized during this compound preparation?

Advanced Research Question

- Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate (E)/(Z) isomers .

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis .

- In Situ Monitoring : TLC or HPLC-MS to track reaction progress and abort side reactions early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.